2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine
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Overview
Description
2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine is a heterocyclic compound that features a benzothiazole core with a morpholinoethoxy substituent at the 2-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of Morpholinoethoxy Group: The morpholinoethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzothiazole intermediate with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core or the morpholinoethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, bases like potassium carbonate, solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent, anti-inflammatory agent, and other therapeutic uses.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the morpholinoethoxy group but shares the benzothiazole core.
2-(2-Piperidinoethoxy)benzo[d]thiazol-5-amine: Similar structure but with a piperidinoethoxy group instead of morpholinoethoxy.
Benzothiazole Derivatives: Various derivatives with different substituents at the 2- and 5-positions.
Uniqueness
2-(2-Morpholinoethoxy)benzo[d]thiazol-5-amine is unique due to the presence of both the morpholinoethoxy group and the amine group, which can confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethoxy)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C13H17N3O2S/c14-10-1-2-12-11(9-10)15-13(19-12)18-8-5-16-3-6-17-7-4-16/h1-2,9H,3-8,14H2 |
InChI Key |
KHKCZNKSTHKGPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=NC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
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